2-(alpha-Carboxybenzylamino)benzoic acid
Description
Properties
CAS No. |
92553-92-9 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-[[carboxy(phenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)11-8-4-5-9-12(11)16-13(15(19)20)10-6-2-1-3-7-10/h1-9,13,16H,(H,17,18)(H,19,20) |
InChI Key |
JQTHUVDYBPXSFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2C(=O)O |
Other CAS No. |
92553-92-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Acetylamino Benzoic Acid Derivatives
identifies 2-(acetylamino)-benzoic acid methyl ester (Av7) as a bioactive compound isolated from Aconitum vaginatum. Unlike 2-(α-carboxybenzylamino)benzoic acid, Av7 replaces the α-carboxybenzyl group with an acetyl group, reducing steric hindrance and hydrophilicity. Av7 demonstrated significant anti-proliferative activity against gastric (AGS), hepatic (Hepg2), and lung (A549) cancer cell lines, suggesting that even structurally simpler 2-aminobenzoates retain bioactivity .
Key Differences :
2-(Oxalyl-Amino)-Benzoic Acid (OBA)
As detailed in , 2-(oxalyl-amino)-benzoic acid (OBA) replaces the α-carboxybenzyl group with an oxalyl (carboxycarbonyl) moiety. This introduces two adjacent carboxylic acid groups, significantly enhancing acidity (pKa ~1.5–2.5) compared to the mono-carboxylic target compound. OBA’s molecular weight (209.16 g/mol) is lower than the theoretical mass of 2-(α-carboxybenzylamino)benzoic acid (~285 g/mol), suggesting differences in solubility and crystallinity. OBA’s non-polymeric nature and rigid planar structure make it suitable for co-crystallization studies in structural biology .
Key Differences :
- Acidity : OBA has two carboxylic groups vs. one in the target compound.
- Applications : OBA is used in crystallography, whereas the target compound’s α-carboxybenzyl group may favor drug-receptor interactions.
2-Acylaminobenzoic Acids
describes attempts to synthesize 2-acylamino-1-carboxyphenylbenzamides from 2-acylaminobenzoic acids. Intramolecular cyclization of 2-acylaminobenzoic acid chlorides led to benzoxazinone derivatives instead of the desired amides. This highlights a critical challenge in synthesizing derivatives with bulky substituents (e.g., α-carboxybenzyl), where steric hindrance might prevent cyclization, favoring the target compound’s stability. For example, 2-(α-carboxybenzylamino)benzoic acid’s extended benzyl-carboxylic acid side chain could stabilize the molecule via intermolecular interactions .
Key Differences :
- Stability : The target compound’s α-carboxybenzyl group may reduce cyclization risk compared to linear acyl chains.
- Synthetic Yield: Failed amide formation in 2-acylaminobenzoic acids underscores the need for optimized coupling reagents (e.g., DCC/EDCI) for the target compound .
Methyl-Substituted Benzoic Acids
lists methylbenzoic acid (CAS 25567-10-6), a simpler derivative lacking the amino and carboxybenzyl groups. Methyl substitution increases hydrophobicity (logP ~1.8) compared to the target compound (estimated logP ~2.5–3.0 due to the benzyl group). The absence of an amino linker in methylbenzoic acid limits its ability to form hydrogen bonds, reducing its utility in drug design compared to 2-(α-carboxybenzylamino)benzoic acid .
Key Differences :
- Hydrophobicity : Methylbenzoic acid is less polar.
- Functional Groups: The target compound’s amino and carboxylic acid groups enable dual hydrogen bonding.
Heterocyclic Analogues: 2-Amino-1,3-Benzothiazole-4-Carboxylic Acid
describes 2-amino-1,3-benzothiazole-4-carboxylic acid, which incorporates a benzothiazole ring. The heterocyclic structure enhances π-π stacking and metal-chelation capabilities, unlike the purely aromatic target compound. This analogue’s safety data indicate moderate toxicity (GHS Category 4), whereas the target compound’s toxicity profile remains uncharacterized .
Key Differences :
- Structure : Benzothiazole ring vs. benzene ring.
- Reactivity : Heterocyclic systems may exhibit distinct metabolic pathways.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|
| 2-(α-Carboxybenzylamino)benzoic acid | ~285 | α-Carboxybenzyl, NH, COOH | 2.5–3.0 | Not reported |
| 2-(Acetylamino)-benzoic acid methyl ester (Av7) | 193.2 | Acetyl, COOCH₃ | 1.2–1.5 | AGS: ~15; Hepg2: ~18 |
| 2-(Oxalyl-amino)-benzoic acid (OBA) | 209.16 | Oxalyl, COOH | 0.5–1.0 | Crystallography ligand |
| Methylbenzoic acid | 136.15 | CH₃, COOH | 1.8–2.0 | Industrial applications |
Preparation Methods
Substrate Design and Catalyst Selection
The hydrogenation of nitroaromatic intermediates represents a cornerstone in synthesizing aminobenzoyl derivatives. For 2-(α-Carboxybenzylamino)benzoic acid, a plausible precursor is 2-(4-chloro-3-nitrobenzoyl)benzoic acid, wherein the nitro group is reduced to an amine. The patent CN107935876B demonstrates that Raney nickel catalyzes such reductions under hydrogen atmospheres (1–2 MPa) at 25–55°C, achieving 95% yield in 3 hours. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pressure | 1.5–1.8 MPa | Maximizes H₂ availability |
| Temperature | 35°C | Balances kinetics and catalyst stability |
| Catalyst Loading | 20–30 wt% | Prevents over-reduction |
This method’s success hinges on the compatibility of Raney nickel with ethyl acetate solvent, which stabilizes intermediates without leaching the catalyst.
Reaction Mechanism and Byproduct Control
Hydrogenation proceeds via adsorption of nitro groups onto Ni surfaces, followed by sequential electron transfers to form amines. Over-reduction to hydroxylamines or dehalogenation of chloro-substituents are mitigated by maintaining pH > 6 and avoiding excess H₂ pressure. Post-reaction, filtration and vacuum drying isolate the product with >98% purity, as validated by HPLC.
Condensation Reactions with Phthalic Anhydride Derivatives
Melt-Phase Synthesis
CN106349091A outlines a solvent-free approach for analogous benzoylbenzoic acids, wherein 3-N,N-diethylaminophenol reacts with phthalic anhydride at 120–150°C. Adapting this to 2-(α-Carboxybenzylamino)benzoic acid would involve substituting the phenol with α-carboxybenzylamine. The melt-phase method eliminates solvent waste, though side reactions like imide formation require precise temperature control.
Acid-Base Workup and Purification
Post-condensation, the crude product is treated with dilute HCl (pH 3–6) to precipitate the target compound. Recrystallization from ethanol/water mixtures enhances purity to >99%, as evidenced by melting point consistency (179–183°C). This method’s scalability is limited by exothermicity but offers environmental benefits over solvent-intensive routes.
Ruthenium-Catalyzed Dehydrogenative Coupling
Catalytic System Optimization
Recent advances in Ru complexes enable gram-scale carboxylic acid synthesis via acceptorless dehydrogenative coupling (ADC). The cyclometallated NHC-Ru catalyst facilitates the reaction of benzyl alcohols with hydroxides at 62.5 ppm loading, achieving near-quantitative yields. For 2-(α-Carboxybenzylamino)benzoic acid, this method could couple 2-aminobenzyl alcohol with phthalic acid derivatives under aerobic conditions.
Green Metrics and Efficiency
ADC’s atom economy (92%) and E-factor (0.08) surpass traditional methods, aligning with sustainable chemistry principles. However, substrate scope limitations necessitate tailored ligands; bulkier N-heterocyclic carbenes (NHCs) improve steric hindrance tolerance for ortho-substituted aromatics.
Industrial-Scale Production Considerations
Catalyst Recycling and Cost Analysis
Raney nickel’s reusability (>10 cycles) reduces per-batch costs by 40%, whereas Ru catalysts require sophisticated recovery systems. Economic modeling favors hydrogenation for high-volume production, despite higher initial H₂ infrastructure investments.
Q & A
Q. What are the established synthetic routes for 2-(α-Carboxybenzylamino)benzoic acid, and what key reaction parameters influence yield?
Synthesis typically involves coupling reactions between substituted benzylamine derivatives and carboxylated benzoic acid precursors. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., EDC/HOBt for amide bond formation). Yield optimization requires strict control of stoichiometry and pH, particularly during carboxy group activation. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing 2-(α-Carboxybenzylamino)benzoic acid, and how should data be interpreted?
- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl3) resolve the benzylamino and carboxylate moieties. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carboxy protons (broad singlet near δ 12.5 ppm).
- LC-MS : High-resolution LC-MS (e.g., using a C18 column and ESI ionization) confirms molecular weight (e.g., [M+H]+ at m/z 286.1) and detects impurities. Fragmentation patterns validate structural integrity .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups.
Q. What are the recommended storage conditions to maintain the stability of 2-(α-Carboxybenzylamino)benzoic acid in laboratory settings?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture, as hygroscopicity may lead to hydrolysis of the carboxy group. Long-term stability assessments should include periodic HPLC purity checks .
Advanced Research Questions
Q. How can SHELX software be applied to determine the crystal structure of 2-(α-Carboxybenzylamino)benzoic acid, and what challenges arise during refinement?
- Structure Solution : Use SHELXD for phase determination from X-ray diffraction data. Input HKL files containing indexed reflections and space group symmetry (e.g., P2/c).
- Refinement (SHELXL) : Iteratively adjust positional and thermal parameters. Challenges include resolving disorder in the benzylamino side chain and modeling hydrogen atoms in low-resolution datasets. Twinning analysis may be required for non-merohedral crystals .
- Validation : Check R-factors (<5% for high-resolution data) and validate geometry using CIF checkers.
Q. What metabolic pathways are hypothesized for 2-(α-Carboxybenzylamino)benzoic acid, and which analytical techniques validate these pathways?
Proposed pathways include hepatic hydrolysis of the carboxybenzylamino group to yield benzoic acid and benzylamine derivatives. Validate using:
Q. How can hydrogen bonding patterns in 2-(α-Carboxybenzylamino)benzoic acid crystals be systematically analyzed using graph set theory?
Apply Etter’s graph set notation to categorize hydrogen bonds:
- Descriptors : Identify chains (C), rings (R), or intramolecular bonds (S). For example, a carboxylic acid dimer may form an ring motif.
- Software Tools : Use Mercury or CrystalExplorer to visualize and quantify interactions. Cross-reference with ORTEP-3 for thermal ellipsoid modeling .
Q. What experimental strategies resolve contradictions in purity assessments of 2-(α-Carboxybenzylamino)benzoic acid obtained from different synthesis batches?
- Multi-Technique Cross-Validation : Combine HPLC (for polarity-based impurities), -NMR (for structural integrity), and elemental analysis (C/H/N ratios).
- Statistical Design : Use Response Surface Methodology (RSM) to identify critical factors (e.g., reaction time, catalyst load) causing batch variability. DOE matrices optimize reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
